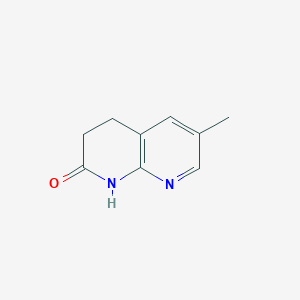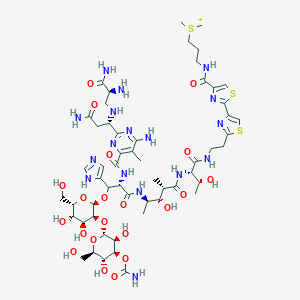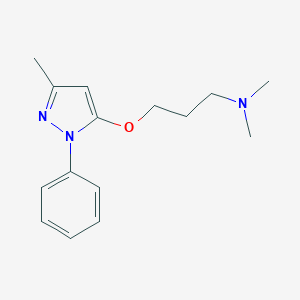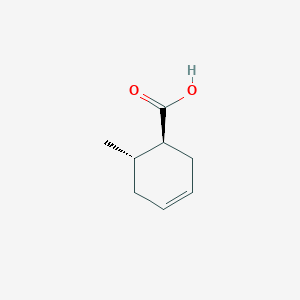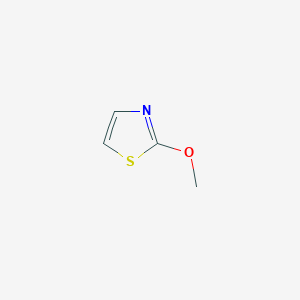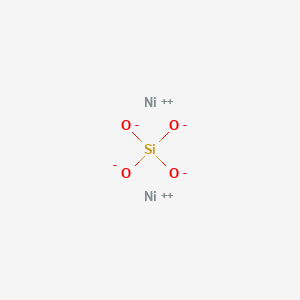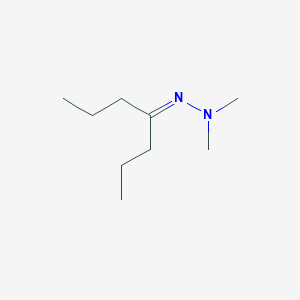
4-Heptanone, dimethylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Heptanone, dimethylhydrazone is a chemical compound used in scientific research. It is a hydrazone derivative of heptanone, and its chemical formula is C9H20N2. This compound is commonly used as a reagent in organic synthesis and as a building block for the preparation of other compounds.
Wirkmechanismus
The mechanism of action of 4-Heptanone, dimethylhydrazone is not well understood. However, it is believed to act as a nucleophile in organic reactions, reacting with electrophilic compounds to form stable adducts. It may also act as a chelating agent, binding to metal ions and facilitating their removal from solution.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 4-Heptanone, dimethylhydrazone. However, it is known to be toxic and should be handled with care. It is also a potential irritant to the skin and eyes and can cause respiratory distress if inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Heptanone, dimethylhydrazone in lab experiments is its stability and ease of handling. It is also a relatively inexpensive reagent, making it accessible to a wide range of researchers. However, its toxicity and potential irritancy limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research involving 4-Heptanone, dimethylhydrazone. One area of interest is the development of new synthetic methods using this compound as a starting material. Another area of interest is the investigation of its potential as a chelating agent for the removal of heavy metal ions from contaminated water sources. Additionally, further research is needed to fully understand the mechanism of action and potential toxicity of this compound.
Synthesemethoden
The synthesis of 4-Heptanone, dimethylhydrazone involves the reaction of heptanone with dimethylhydrazine. The reaction proceeds in the presence of an acid catalyst, typically sulfuric acid. The resulting product is a yellow oil that can be purified by distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
4-Heptanone, dimethylhydrazone is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the preparation of hydrazones and other nitrogen-containing compounds. It can also be used as a building block for the synthesis of other compounds, such as pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
14090-58-5 |
|---|---|
Produktname |
4-Heptanone, dimethylhydrazone |
Molekularformel |
C9H20N2 |
Molekulargewicht |
156.27 g/mol |
IUPAC-Name |
N-(heptan-4-ylideneamino)-N-methylmethanamine |
InChI |
InChI=1S/C9H20N2/c1-5-7-9(8-6-2)10-11(3)4/h5-8H2,1-4H3 |
InChI-Schlüssel |
KCSMAMPZSBWZKW-UHFFFAOYSA-N |
SMILES |
CCCC(=NN(C)C)CCC |
Kanonische SMILES |
CCCC(=NN(C)C)CCC |
Synonyme |
4-Heptanone dimethyl hydrazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




